molecular formula C24H23Cl3N4OS B2669209 2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(4-{[(2,3,4-trichlorophenyl)methyl]sulfanyl}phenyl)acetamide CAS No. 647031-46-7

2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(4-{[(2,3,4-trichlorophenyl)methyl]sulfanyl}phenyl)acetamide

Cat. No.: B2669209
CAS No.: 647031-46-7
M. Wt: 521.89
InChI Key: CLEZQPGGRFBBKI-UHFFFAOYSA-N
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Description

2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(4-{[(2,3,4-trichlorophenyl)methyl]sulfanyl}phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a pyridine group and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(4-{[(2,3,4-trichlorophenyl)methyl]sulfanyl}phenyl)acetamide typically involves multiple steps. One common route includes the reaction of 4-(pyridin-2-yl)piperazine with 4-{[(2,3,4-trichlorophenyl)methyl]sulfanyl}phenyl acetic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(4-{[(2,3,4-trichlorophenyl)methyl]sulfanyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring and the trichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(4-{[(2,3,4-trichlorophenyl)methyl]sulfanyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(4-{[(2,3,4-trichlorophenyl)methyl]sulfanyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(4-{[(2,3,4-trichlorophenyl)methyl]sulfanyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichlorophenyl group, in particular, may enhance its binding affinity and specificity for certain biological targets, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-[(2,3,4-trichlorophenyl)methylsulfanyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl3N4OS/c25-20-9-4-17(23(26)24(20)27)16-33-19-7-5-18(6-8-19)29-22(32)15-30-11-13-31(14-12-30)21-3-1-2-10-28-21/h1-10H,11-16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEZQPGGRFBBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)SCC3=C(C(=C(C=C3)Cl)Cl)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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